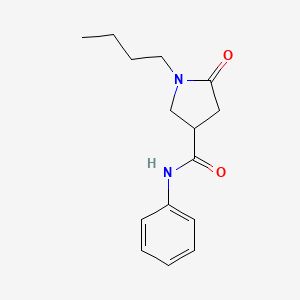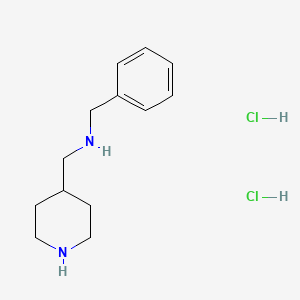
N-(4-acetylphenyl)-2,6-dimethyl-1-piperidinecarboxamide
説明
Synthesis Analysis
The synthesis of related piperidine derivatives often involves complex organic reactions, aiming at introducing functional groups that confer desired chemical or biological properties. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives evaluated for anti-acetylcholinesterase activity, indicating the versatility of piperidine frameworks in medicinal chemistry (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives significantly influences their chemical behavior and interaction with biological targets. Shim et al. (2002) explored the molecular interaction of a piperidine antagonist with the CB1 cannabinoid receptor, highlighting the role of conformational analysis and the importance of specific substituents in binding affinity (Shim et al., 2002).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, enabling the synthesis of compounds with specific chemical properties. For instance, the modification of piperidine structures to include specific substituents can lead to significant changes in their biological activity, as demonstrated by Khan et al. (2019), who synthesized and characterized benzyl and sulfonyl derivatives of a piperidine compound for biological screening (Khan et al., 2019).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical application. Dineshkumar and Parthiban (2022) synthesized a piperidin-4-one derivative and characterized its NMR structure and antioxidant potency, providing insights into its physical and chemical stability (Dineshkumar & Parthiban, 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, define the utility of piperidine derivatives in synthetic chemistry and drug design. Van Daele et al. (1976) reported on the synthesis of 4-arylamino-4-piperdinecarboxylic acids, showcasing the chemical versatility of piperidine structures in producing potent analgesics (Van Daele et al., 1976).
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of compounds structurally related to N-(4-acetylphenyl)-2,6-dimethyl-1-piperidinecarboxamide involves complex chemical processes that yield substances with potential therapeutic and industrial applications. For example, the constrained analogues of tocainide, designed as voltage-gated skeletal muscle sodium channel blockers, show a marked increase in potency and use-dependent block, indicating their potential in developing antimyotonic agents (Catalano et al., 2008). Another study describes the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluated for anti-acetylcholinesterase activity, which could have implications in treating neurodegenerative disorders like Alzheimer's (Sugimoto et al., 1990).
Potential Therapeutic Applications
The development of novel compounds often targets specific biological pathways or receptors, aiming to treat or manage diseases. For instance, the synthesis of pyrazole derivatives as cannabinoid receptor antagonists provides insights into the structural requirements for potent and selective activity, offering a pathway to therapeutic agents that could counteract the side effects of cannabinoids (Lan et al., 1999). Furthermore, the exploration of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives for antibacterial, antifungal, and anthelmintic activity extends the potential applications of these compounds in addressing various infectious diseases (Khan et al., 2019).
Methodological Advances
Research on compounds like N-(4-acetylphenyl)-2,6-dimethyl-1-piperidinecarboxamide also contributes to methodological advancements in fields such as liquid chromatography and pharmacokinetic studies. For example, the development of a liquid chromatographic method for determining serum and urine concentrations of related compounds facilitates pharmacokinetic studies, which are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of potential drugs (Dockens et al., 1987).
特性
IUPAC Name |
N-(4-acetylphenyl)-2,6-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-5-4-6-12(2)18(11)16(20)17-15-9-7-14(8-10-15)13(3)19/h7-12H,4-6H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCYIFXDLIUSEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=CC=C(C=C2)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2,6-dimethylpiperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B4584050.png)

![methyl 4-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B4584062.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4584064.png)
![(2-chloro-6-fluorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4584069.png)
![1-({6-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}thio)acetone](/img/structure/B4584090.png)
![methyl 2-[(2,3-dimethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4584096.png)




![3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4584130.png)
![6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine](/img/structure/B4584135.png)
